molecular formula C20H14Br2N2O2S B11554351 O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11554351
M. Wt: 506.2 g/mol
InChI Key: MNCRTRJCDFIQEL-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine and 4-bromobenzoic acid.

    Formation of Intermediate: The reaction between 4-bromophenylamine and 4-bromobenzoic acid under suitable conditions (e.g., using a coupling reagent like EDCI or DCC) leads to the formation of an intermediate amide.

    Carbamothioylation: The intermediate amide is then subjected to carbamothioylation using a reagent like thiophosgene or a similar thiocarbonyl compound to introduce the carbamothioyl group.

    Final Product: The final product, N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE, is obtained after purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The carbamothioyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)BENZAMIDE: Lacks the carbamothioyl group, which may result in different chemical and biological properties.

    N-(4-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C20H14Br2N2O2S

Molecular Weight

506.2 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14Br2N2O2S/c21-14-3-7-16(8-4-14)23-19(25)13-1-11-18(12-2-13)26-20(27)24-17-9-5-15(22)6-10-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

MNCRTRJCDFIQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)OC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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